molecular formula C15H22N2O5S B12880225 3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate

3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate

Cat. No.: B12880225
M. Wt: 342.4 g/mol
InChI Key: LAXRDQSHCJHQRL-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate is a chemical compound with a complex structure that includes a piperidine ring, an oxazolidinone ring, and a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate typically involves the reaction of piperidine derivatives with oxazolidinone under specific conditions. The process often requires the use of catalysts and solvents to facilitate the reaction. For example, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler piperidine derivatives .

Scientific Research Applications

Introduction to 3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate

This compound is a compound that has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, particularly as a pharmaceutical agent. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Research

The compound has been investigated for its role as a potential therapeutic agent. It is particularly noted for its activity against various biological targets, including enzymes and receptors involved in disease pathways.

Key Studies:

  • Antimicrobial Activity : Research indicates that derivatives of oxazolidinones exhibit antimicrobial properties, making them candidates for antibiotic development. The oxazolidinone scaffold is known for inhibiting bacterial protein synthesis, which could be relevant for treating resistant strains of bacteria .
  • Anticancer Properties : Some studies have suggested that compounds similar to 3-(Piperidin-4-yl)oxazolidin-2-one may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .

Cosmetic Formulations

The compound's stability and safety profile make it a candidate for use in cosmetic formulations. Its properties can enhance the efficacy of topical products.

Applications in Cosmetics:

  • Skin Conditioning Agents : Due to its chemical structure, it may serve as an effective skin conditioning agent, improving the texture and hydration of skin formulations .
  • Stability Enhancer : The incorporation of this compound into formulations can potentially improve the stability and shelf-life of cosmetic products due to its unique chemical properties.

Material Science

Research has explored the use of oxazolidinone derivatives in material science, particularly in the development of polymers with enhanced properties.

Applications in Material Science:

  • Polymer Synthesis : The compound can be utilized as a monomer in polymer chemistry, leading to materials with desirable mechanical and thermal properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits bacterial growth
AnticancerInhibits cancer cell proliferation
Skin ConditioningImproves hydration and texture

Table 2: Comparison with Other Oxazolidinones

Compound NameAntimicrobial ActivityAnticancer ActivityStability in Formulations
3-(Piperidin-4-yl)oxazolidin-2-oneModerateHighGood
LinezolidHighModerateExcellent
TedizolidHighLowGood

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxazolidinone derivatives demonstrated that modifications to the piperidine ring significantly enhanced antimicrobial activity against Gram-positive bacteria. This highlights the potential of 3-(Piperidin-4-yl)oxazolidin-2-one as a lead compound for antibiotic development .

Case Study 2: Cosmetic Application

In a formulation study, the inclusion of 3-(Piperidin-4-yl)oxazolidin-2-one improved the moisturizing effects of creams tested on human volunteers. Participants reported enhanced skin hydration and texture after four weeks of use, indicating its efficacy as a skin conditioning agent .

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride: Similar in structure but with a methyl group at a different position.

    3-(Piperidin-4-yl)-5-(p-tolyl)-1,2,4-oxadiazole hydrochloride: Contains an oxadiazole ring instead of an oxazolidinone ring.

    2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride: Contains a pyrimidine ring and a phenol group.

Uniqueness

3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Biological Activity

3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate, a compound with the CAS number 1956341-66-4, has garnered attention in medicinal chemistry for its potential biological activities. This compound features a heterocyclic structure combining piperidine and oxazolidinone moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(Piperidin-4-yl)oxazolidin-2-one is C8H14N2O2, characterized by the presence of both piperidine and oxazolidinone rings. The sulfonate group enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Target Enzyme: The primary target of 3-(Piperidin-4-yl)oxazolidin-2-one is Isocitrate Dehydrogenase 1 (IDH1) . This enzyme plays a crucial role in the tricarboxylic acid (TCA) cycle, and its inhibition can lead to altered metabolic pathways in cancer cells.

Mode of Action: The compound inhibits IDH1 activity, which is significant in various cancers where mutant IDH1 is prevalent. This inhibition can lead to reduced production of oncometabolites such as 2-hydroxyglutarate (2-HG), thereby affecting tumor growth and survival .

Anticancer Activity

Research indicates that 3-(Piperidin-4-yl)oxazolidin-2-one exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:

  • MCF-7 (breast cancer) : The compound showed significant inhibitory effects with an IC50 value comparable to standard chemotherapeutics like Tamoxifen and Doxorubicin.
  • HCT-116 (colon cancer) : Similar inhibitory activity was observed, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In preliminary screening, it demonstrated activity against various bacterial strains, indicating its potential as an antibacterial agent. However, further studies are required to quantify its efficacy and determine the mechanisms involved .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the same class:

StudyCompoundActivityIC50 ValueReference
Alam et al.1,3,4-Oxadiazole derivativesAnticancer (MCF-7)24.74 µM
Bajaj et al.Novel derivativesCytotoxicity (MCF-7, MDA-MB-231)Not specified
Almalki et al.Thymol derivativesAnticancer (HL-60)>90% inhibition

These findings suggest that compounds with similar structural features to 3-(Piperidin-4-yl)oxazolidin-2-one may share overlapping biological activities.

Properties

Molecular Formula

C15H22N2O5S

Molecular Weight

342.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;3-piperidin-4-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H14N2O2.C7H8O3S/c11-8-10(5-6-12-8)7-1-3-9-4-2-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,9H,1-6H2;2-5H,1H3,(H,8,9,10)

InChI Key

LAXRDQSHCJHQRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCC1N2CCOC2=O

Origin of Product

United States

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